molecular formula C11H23N3OSi B1469365 1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine CAS No. 1346672-87-4

1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine

Cat. No. B1469365
M. Wt: 241.4 g/mol
InChI Key: MVHHLXMUNONFIU-UHFFFAOYSA-N
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Description

The compound you’re asking about contains a pyrazole ring, which is a type of aromatic organic compound. It also contains a tert-butyldimethylsilyloxy group, which is often used in organic synthesis as a protective group for alcohols .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is stable under a variety of conditions, but can be removed under acidic conditions or with fluoride ions . The pyrazole ring is part of the azole class of compounds, which are often reactive due to the presence of multiple nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the tert-butyldimethylsilyloxy group is generally non-polar and hydrophobic, while the pyrazole ring may contribute to the compound’s polarity .

Scientific Research Applications

Green Synthetic Approaches

A study focused on the green synthesis of anticancer compounds, where Di-tert-butyl dicarbonate (Boc) was used as a protecting agent in the synthesis of substituted pyrazole derivatives. This method is significant for its high yield, minimal side products, and eco-friendly approach (2020).

Novel Pyrazole Derivatives Synthesis

Another research presented the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives. This synthesis is crucial in the preparation of new N-fused heterocycle products (Ghaedi et al., 2015).

Versatile Intermediates for Asymmetric Synthesis

A study outlined the use of N-tert-Butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing tert-butanesulfinamide with aldehydes and ketones, enabling the synthesis of a wide range of enantioenriched amines (Ellman et al., 2002).

Ultrasound-mediated Synthesis

Research demonstrated an ultrasound-mediated condensation of amine with dehydroacetic acid for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, which is more efficient, environment-friendly, and offers higher yields compared to traditional methods (Wang et al., 2011).

Catalysis in Copolymerization

A study focused on the use of (Pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes showed potential in forming poly(cyclohexene carbonate) under varying conditions, demonstrating the utility of pyrazole derivatives in polymer chemistry (Matiwane et al., 2020).

Future Directions

The use of tert-butyldimethylsilyloxy groups in organic synthesis and the study of pyrazole compounds are both active areas of research. Future directions could include the development of new synthetic methods, the study of the compound’s reactivity, or the exploration of potential applications in medicine or other fields .

properties

IUPAC Name

1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3OSi/c1-11(2,3)16(4,5)15-7-6-14-9-10(12)8-13-14/h8-9H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHHLXMUNONFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine

Synthesis routes and methods

Procedure details

A 250-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 150 mg dry weight) and a solution of 116a (1.11 g, 4.10 mmol) in ethanol (20 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 3 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (1.00 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×25 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford a 100% yield of 116b (985 mg) as an orange oil: 1H NMR (500 MHz, CDCl3) d 7.18 (s, 1H), 7.11 (s, 1H), 4.09 (t, 2H, J=5.5 Hz), 3.89 (t, 2H, J=5.5 Hz), 3.25 (br s, 2H), 0.86 (s, 9H), −0.32 (s, 6H). MS (ESI+) m/z 242.2 (M+H).
Name
116a
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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